17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione
Overview
Description
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is a synthetic corticosteroid compound. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in medical and scientific research due to its ability to modulate various physiological processes.
Mechanism of Action
Deltacortinene, also known as 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione or ZCF6ZW8234, is a synthetic compound that plays a pivotal role in the field of biochemical research, particularly in studies focused on understanding inflammatory processes and the modulation of immune responses .
Target of Action
Deltacortinene primarily targets genes related to the inflammatory response . By regulating the expression of these genes, it can modulate the body’s natural defense mechanisms .
Mode of Action
The compound operates by mimicking certain actions of natural corticosteroids . Its mechanism of action involves the regulation of gene expression related to the inflammatory response . This offers insights into how the body’s natural defense mechanisms can be modulated .
Biochemical Pathways
Deltacortinene is extensively utilized in experimental models to elucidate the biochemical cascades involved in inflammation, immune cell signaling, and the resolution of inflammatory states . This makes it a critical asset in the development of novel approaches to study immune-related conditions .
Pharmacokinetics
It is known that corticosteroids, which deltacortinene mimics, are lipophilic substances that can easily penetrate the cell membrane and thus enter the cytosol of targets such as primary and secondary immune cells, fibroblasts, and osteoblasts .
Result of Action
By enabling a deeper understanding of these processes, Deltacortinene aids in the exploration of the fundamental mechanisms that underlie immune system functioning and inflammation . This contributes significantly to the advancement of biochemical and immunological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process often includes oxidation and hydroxylation reactions under controlled conditions to introduce the necessary functional groups.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives, each with distinct biological activities.
Scientific Research Applications
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is widely used in scientific research due to its versatile properties:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.
Comparison with Similar Compounds
Prednisone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
Uniqueness: 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to modulate specific molecular pathways makes it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5-6,8,11,15,17,22,25H,3-4,7,9-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATJXMUQVASJHW-ONKRVSLGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234812 | |
Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-69-7 | |
Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10184-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-DIHYDROXYPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF6ZW8234 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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